molecular formula C17H15FN2O3 B2891323 N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886932-95-2

N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

Cat. No. B2891323
CAS RN: 886932-95-2
M. Wt: 314.316
InChI Key: YBHFMWWOKPPLCS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide, commonly known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOA belongs to the class of isoquinolinone derivatives and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Material Science Applications

Structural Aspects and Properties of Compounds

  • Research on amide-containing isoquinoline derivatives has explored their structural properties and interactions with acids to form gels or crystalline solids, highlighting potential applications in material science for creating specialized materials with specific fluorescence properties (Karmakar, Sarma, & Baruah, 2007).

Medical Imaging Applications

PET Imaging of the Brain

  • A study on 18F-labeled PET ligands, including isoquinoline acetamide derivatives, investigated their kinetics in the monkey brain and their application in visualizing translocator protein expression in the infarcted rat brain, demonstrating their utility in medical imaging and neurological research (Yui et al., 2010).

Pharmaceutical Development Applications

Anticancer Activity of Sulfonamide Derivatives

  • Novel sulfonamide derivatives, including those related to isoquinoline acetamides, have been synthesized and screened for anticancer activity, indicating the potential for developing new anticancer agents (Ghorab et al., 2015).

Antifungal Agents Development

  • Derivatives of morpholin-3-yl-acetamide have been identified as broad-spectrum antifungal agents, demonstrating significant activity against Candida and Aspergillus species, which underscores their potential in addressing fungal infections (Bardiot et al., 2015).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-11-4-6-12(7-5-11)20-16(21)10-23-15-3-1-2-14-13(15)8-9-19-17(14)22/h1-7H,8-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHFMWWOKPPLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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